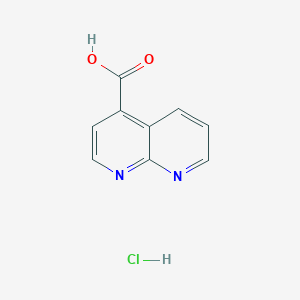

1,8-Naphthyridine-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the naphthyridine family.

準備方法

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester as starting materials. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the Friedländer synthesis is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final compound is purified using crystallization techniques .

化学反応の分析

Types of Reactions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyr

生物活性

1,8-Naphthyridine-4-carboxylic acid hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic aromatic structure with nitrogen atoms and a carboxylic acid group, enhancing its solubility in water. Its chemical formula is C10H8ClN and it has a CAS number of 915140-11-3. The presence of the hydrochloride salt form makes it suitable for various biological applications, including drug development and therapeutic research.

Research indicates that 1,8-naphthyridine derivatives can interact with several biological targets:

- Cannabinoid Receptors : Studies have shown that these compounds exhibit a greater affinity for the CB2 receptor compared to the CB1 receptor, suggesting potential applications in pain management and neuroprotection .

- Antimicrobial Activity : Various derivatives have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, although they were less effective than standard antibiotics like tetracycline .

- Anticancer Properties : 1,8-Naphthyridine derivatives have been identified as potential anticancer agents, acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of naphthyridine derivatives, researchers found that while this compound exhibited some activity against Staphylococcus aureus and Bacillus subtilis, it was not as effective as tetracycline. The presence of specific substituents on the phenyl ring significantly influenced the activity levels observed .

Anticancer Research

A comprehensive review highlighted various 1,8-naphthyridine derivatives that demonstrated anticancer effects. These compounds were shown to act as topoisomerase inhibitors and induce apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing their therapeutic potential against different cancer types .

科学的研究の応用

Biological Activities

The biological activities of 1,8-naphthyridine-4-carboxylic acid hydrochloride can be classified into several categories:

- Anticancer Activity : This compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases. Research indicates that structural modifications can enhance its efficacy against various cancer types .

- Antimicrobial Properties : 1,8-Naphthyridine derivatives exhibit antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli. While some derivatives have demonstrated good activity, they are often less effective than standard antibiotics such as tetracycline .

- Neurological Applications : The compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Its interaction with cannabinoid receptors suggests applications in pain management and neuroprotection .

- Anti-inflammatory Effects : 1,8-naphthyridine derivatives have shown anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits topoisomerases; effective against various cancer types. |

| Antimicrobial | Exhibits activity against bacteria and fungi; less effective than standard antibiotics. |

| Neurological | Potential applications in treating Alzheimer's and other neurological disorders. |

| Anti-inflammatory | Reduces inflammation; potential use in inflammatory diseases. |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Mechanisms : A study published in 2016 demonstrated that derivatives of this compound could act as topoisomerase inhibitors and induce apoptosis in cancer cells. The research emphasized the importance of structural modifications to enhance therapeutic efficacy .

- Antimicrobial Efficacy : Research evaluating various derivatives found that while some exhibited good antibacterial activity against Pseudomonas vulgaris and Staphylococcus aureus, they were not as potent as conventional antibiotics like tetracycline .

- Neurological Applications : In vivo studies indicated that certain derivatives possess antihistaminic activity, showing promise in treating respiratory conditions related to allergies .

特性

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABUPVJPORIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。